Tris[(butan-2-yl)oxy](ethyl)silane
Description
Tris(butan-2-yl)oxysilane is an organosilicon compound featuring three butan-2-yloxy groups and one ethyl substituent bonded to a central silicon atom. Organosilanes of this class are widely used in coatings, adhesives, and crosslinking agents due to their hydrolytic stability, tunable reactivity, and compatibility with organic polymers .
Properties
CAS No. |
77958-58-8 |
|---|---|
Molecular Formula |
C14H32O3Si |
Molecular Weight |
276.49 g/mol |
IUPAC Name |
tri(butan-2-yloxy)-ethylsilane |
InChI |
InChI=1S/C14H32O3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h12-14H,8-11H2,1-7H3 |
InChI Key |
SGHZCASSRKVVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](CC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butan-2-yl)oxysilane typically involves the reaction of silicon tetrachloride with butan-2-ol in the presence of a base, such as pyridine, to form the corresponding tris(butan-2-yloxy)silane. This intermediate is then reacted with ethyl magnesium bromide to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of Tris(butan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tris(butan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.
Substitution: The butan-2-yloxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various alkoxy or aryloxy silanes.
Scientific Research Applications
Tris(butan-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Tris(butan-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Structural and Functional Differences
The table below compares Tris(butan-2-yl)oxysilane with key analogs based on substituents, molecular weight, and functional groups:
| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Applications/Properties | References |
|---|---|---|---|---|---|---|---|
| Tris(butan-2-yl)oxysilane | Not provided | C₁₃H₃₀O₃Si | 3 butan-2-yloxy, 1 ethyl | ~262.5 (estimated) | Alkoxy, alkyl | Crosslinking, coatings (hypothetical) | |
| Butan-2-yloxy(trimethyl)silane | 1825-66-7 | C₇H₁₈OSi | 1 butan-2-yloxy, 3 methyl | 146.30 | Alkoxy, methyl | Intermediate for silicone synthesis | |
| Triethoxy[3-(oxiranylmethoxy)propyl]silane | 2602-34-8 | C₁₃H₂₈O₅Si | 3 ethoxy, 1 epoxy-functional | 276.42 | Epoxy, ethoxy | Adhesives, surface modification | |
| Phenyl tris(methyl ethyl ketoxime)silane | 34036-80-1 | C₂₀H₃₃N₃O₃Si | 3 ketoxime, 1 phenyl | 407.58 | Ketoxime, aryl | Sealants, moisture-curable systems | |
| Vinyl tri(2-methoxyethoxy)silane | 1067-53-4 | C₁₁H₂₄O₆Si | 3 methoxyethoxy, 1 vinyl | 280.37 | Vinyl, ether | Adhesion promotion in polymers |
Key Findings from Comparative Analysis
Reactivity and Stability
- Tris(butan-2-yl)oxysilane: The bulky butan-2-yloxy groups likely confer steric hindrance, slowing hydrolysis compared to smaller alkoxy silanes (e.g., trimethoxy variants). Its ethyl group may enhance solubility in nonpolar matrices .
- Epoxy-functional silane (CAS 2602-34-8) : The epoxy group enables covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals), making it superior for adhesion applications .
Thermal and Mechanical Performance
- Ketoxime silanes (e.g., CAS 34036-80-1) : The ketoxime groups provide delayed curing by releasing blocking agents upon hydrolysis, ideal for single-component sealants requiring shelf stability .
- Vinyl tri(2-methoxyethoxy)silane : The vinyl group facilitates radical polymerization, while ether linkages improve flexibility in coatings .
Critical Data Gaps and Research Needs
- Experimental Data : Direct studies on Tris(butan-2-yl)oxysilane’s hydrolysis kinetics, thermal stability, and compatibility with polymers are lacking.
- Comparative Performance Metrics : Quantitative comparisons of adhesion strength, moisture resistance, and chemical durability against analogs like epoxy silanes or ketoxime silanes are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
